molecular formula C13H19NO2S B7592937 N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide

N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide

Cat. No. B7592937
M. Wt: 253.36 g/mol
InChI Key: UGFDKDSUGLCTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide, commonly known as CP-465,022, is a chemical compound used in scientific research. It is a selective antagonist of the orexin-1 receptor, which is involved in regulating wakefulness and arousal. CP-465,022 has been studied for its potential therapeutic applications in sleep disorders, addiction, and obesity.

Mechanism of Action

CP-465,022 is a selective antagonist of the orexin-1 receptor, which is involved in regulating wakefulness and arousal. By blocking the orexin-1 receptor, CP-465,022 reduces wakefulness and promotes sleep. The orexin system is also involved in drug-seeking behavior and appetite regulation, which may explain the potential therapeutic applications of CP-465,022 in addiction and obesity.
Biochemical and Physiological Effects:
CP-465,022 has been shown to increase sleep time and reduce wakefulness in animal models. It has also been shown to reduce food intake and body weight in animal models of obesity. CP-465,022 has been shown to be well-tolerated and safe in animal studies, with no significant side effects reported.

Advantages and Limitations for Lab Experiments

CP-465,022 is a selective antagonist of the orexin-1 receptor, which makes it a valuable tool for studying the orexin system. However, its selectivity for the orexin-1 receptor may limit its usefulness in studying the orexin-2 receptor, which also plays a role in regulating wakefulness and arousal. CP-465,022 is also a relatively new compound, and more studies are needed to fully understand its effects and potential therapeutic applications.

Future Directions

There are several future directions for research on CP-465,022. One direction is to study its potential therapeutic applications in sleep disorders, addiction, and obesity in humans. Another direction is to further explore the orexin system and its role in regulating wakefulness, arousal, and appetite. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of CP-465,022, as well as its potential side effects. Finally, there is a need for the development of more selective orexin receptor antagonists that can target both the orexin-1 and orexin-2 receptors.

Synthesis Methods

CP-465,022 is synthesized through a multi-step process starting from 3,4-dimethylbenzaldehyde. The first step involves the reaction of the aldehyde with cyclopropylmethylamine to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with methanesulfonyl chloride to form the final product, CP-465,022.

Scientific Research Applications

CP-465,022 has been studied for its potential therapeutic applications in sleep disorders, addiction, and obesity. In sleep disorders, CP-465,022 has been shown to increase sleep time and reduce wakefulness in animal models. It has also been studied for its potential use in treating addiction, as the orexin system is involved in drug-seeking behavior. In obesity, CP-465,022 has been shown to reduce food intake and body weight in animal models.

properties

IUPAC Name

N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-10-4-5-12(8-11(10)2)9-14(13-6-7-13)17(3,15)16/h4-5,8,13H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFDKDSUGLCTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN(C2CC2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.